1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

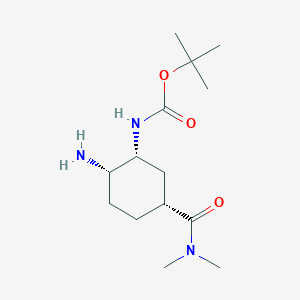

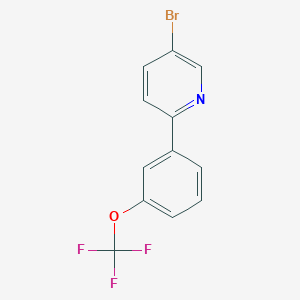

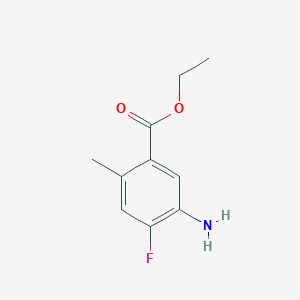

1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol is a chemical compound with the empirical formula C9H10O3 . It is a solid substance and its IUPAC name is 1-(6-amino-1,3-benzodioxol-5-yl)ethanol .

Molecular Structure Analysis

The molecular structure of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol can be represented by the SMILES stringCC(O)c1ccc2OCOc2c1 . The InChI code for this compound is 1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.19 . It is a solid substance . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen

Molecular-Electronic Structures and Aggregation

The compound 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol exhibits polarized molecular-electronic structures, contributing to its unique physical and chemical properties. Studies have revealed that such compounds can form various supramolecular structures through intermolecular interactions, including hydrogen bonds and π–π stacking interactions, resulting in diverse molecular arrangements like sheets, chains, and helical structures in crystalline forms (Low et al., 2004) (Low et al., 2002).

Structural Deviations and Hydrogen Bonding

Notable deviations from planarity have been observed in the structure of the compound, particularly in the dihedral angles formed between different rings. The hydrogen bonding capabilities of the amino group play a pivotal role in forming a two-dimensional array with a zigzag topology, suggesting potential applications in the field of supramolecular chemistry (Asiri et al., 2011).

Synthetic Applications and Chemical Reactions

The compound's derivatives serve as intermediates in various chemical reactions, showing a capacity for forming complex molecular structures. These reactions include vinylphosphonium salt-mediated reactions, transformations into pyrroles through thermal conversion, and participation in conjugated azomethine ylide intermediates that undergo electocyclization, highlighting its versatility in synthetic organic chemistry (Yavari et al., 2006) (Reisser & Maas, 2004).

Biological Activity

Although the focus is on non-pharmacological aspects, it's noteworthy that derivatives of this compound have shown biological activity, such as antibacterial properties and potential antitumor effects. This suggests that the compound and its derivatives could be valuable in medicinal chemistry research (Aziz‐ur‐Rehman et al., 2015) (Ganapaty et al., 2009).

Chiral Syntheses and Asymmetric Reactions

The compound's derivatives are involved in enantioselective syntheses and reactions, which are crucial in producing pharmaceuticals with specific desired activities. These reactions include enantioselective reductions and the formation of complex organic molecules, highlighting its importance in the synthesis of chiral drugs (Antunes et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(6-amino-1,3-benzodioxol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3,5,11H,4,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEOSFRVQFDRHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1N)OCO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)

![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)